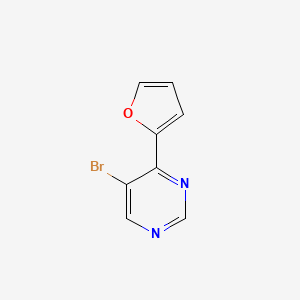

5-Bromo-4-(furan-2-yl)pyrimidine

描述

Structure

3D Structure

属性

分子式 |

C8H5BrN2O |

|---|---|

分子量 |

225.04 g/mol |

IUPAC 名称 |

5-bromo-4-(furan-2-yl)pyrimidine |

InChI |

InChI=1S/C8H5BrN2O/c9-6-4-10-5-11-8(6)7-2-1-3-12-7/h1-5H |

InChI 键 |

CJPOSITZOPXTCP-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)C2=NC=NC=C2Br |

产品来源 |

United States |

Synthetic Methodologies for 5 Bromo 4 Furan 2 Yl Pyrimidine and Its Analogues

Precursor Synthesis and Halogenation Strategies

The foundation of the target molecule's synthesis lies in the preparation of appropriately halogenated pyrimidine (B1678525) intermediates. These precursors provide the necessary reactive sites for subsequent coupling reactions and direct modifications.

Halogenated pyrimidines are critical building blocks. Dihalogenated and trihalogenated pyrimidines are particularly useful as they offer multiple sites for sequential, regioselective functionalization. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been synthesized from methyl 2-(4-bromophenyl) acetate (B1210297) in a three-step process, highlighting a common strategy for creating complex substituted pyrimidines. yu.edu.jopsu.edu

A prevalent method for synthesizing chlorinated pyrimidines is the treatment of pyrimidones or their derivatives with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). bhu.ac.in For example, 5-bromouracil (B15302) can be converted to 5-bromo-2,4-dichloropyrimidine (B17362) in a high yield by refluxing with PCl₅. researchgate.net Similarly, 2-hydroxy-5-bromopyrimidine can be chlorinated to 5-bromo-2-chloropyrimidine (B32469) using POCl₃ in the presence of a base like triethylamine. wikipedia.org These reactions transform the keto groups of uracil (B121893) or hydroxypyrimidines into more reactive chloro substituents, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.

The following table summarizes representative methods for the synthesis of key halogenated pyrimidine intermediates.

Table 1: Synthesis of Halogenated Pyrimidine Intermediates| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

| 5-Bromouracil | PCl₅, 1,1,2-Trichloroethane | 5-Bromo-2,4-dichloropyrimidine | 99.5% | researchgate.net |

| 2-Hydroxy-5-bromopyrimidine | POCl₃, Toluene, Triethylamine | 5-Bromo-2-chloropyrimidine | >90% | wikipedia.org |

| 5-(4-Bromophenyl) pyrimidine-4,6-diol | POCl₃, N,N-Diisopropylethylamine | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 84.4% | yu.edu.jopsu.edu |

| 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-4-chloropyridine | 87% | rsc.org |

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step, often accomplished via electrophilic halogenation. The C-5 position is generally susceptible to electrophilic attack, especially in pyrimidone systems.

Common brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The choice of reagent and conditions can be tailored based on the substrate's reactivity and the presence of other functional groups. For instance, the bromination of pyrimidine nucleosides at the C-5 position has been efficiently achieved using DBDMH in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN). The reaction's efficiency can be significantly enhanced by the addition of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.orgnih.gov In some cases, direct bromination of an existing pyrimidine derivative, like 2-amino-4(3H)-pyrimidinone, can be accomplished regioselectively at the C-5 position. nih.gov

The following table outlines conditions for the C-5 bromination of various pyrimidine derivatives.

Table 2: Bromination at the C-5 Position of Pyrimidine Derivatives| Substrate | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference(s) |

| Protected Uridine | DBDMH (0.55 eq.) | TMSOTf (0.55 eq.) / CH₂Cl₂ | 5-Bromo-uridine derivative | 94% | organic-chemistry.orgnih.gov |

| 2-Amino-6-aryl-4(3H)-pyrimidinone | NBS | CHCl₃ | 2-Amino-5-bromo-6-aryl-4(3H)-pyrimidinone | 70-85% | nih.gov |

| 2-Amino-4-chloropyridine | NBS | CH₂Cl₂ | 2-Amino-5-bromo-4-chloropyridine | 87% | rsc.org |

Coupling Reactions for Furan (B31954) Moiety Introduction

With a halogenated pyrimidine in hand, the next critical phase is the introduction of the furan ring. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

The Suzuki-Miyaura cross-coupling reaction is one of the most effective methods for forming carbon-carbon bonds, including those between aromatic and heteroaromatic rings. The reaction typically involves the coupling of an organoboron species, such as furan-2-ylboronic acid, with a halo-pyrimidine in the presence of a palladium catalyst and a base.

This methodology has been successfully applied to a wide range of pyrimidine and related heterocyclic systems. For example, 5-bromopyrimidine (B23866) has been coupled with 3-furanylboronic acid using a nickel catalyst system, demonstrating that related metals can also be effective. uwindsor.ca More commonly, palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos) are used. The reaction conditions, including the choice of catalyst, ligand, base (e.g., K₃PO₄, Na₂CO₃), and solvent (e.g., dioxane, THF), can be optimized to achieve high yields. bhu.ac.in The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis.

A plausible route to 5-bromo-4-(furan-2-yl)pyrimidine would involve the Suzuki coupling of 5-bromo-4-chloropyrimidine (B1279914) with furan-2-ylboronic acid, where the reaction would be expected to occur selectively at the more reactive C-4 chloro position.

Table 3: Representative Suzuki-Miyaura Coupling Reactions on Pyrimidine Systems| Pyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product Type | Yield | Reference(s) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | 4-Aryl-5-(4-bromophenyl)-6-chloropyrimidine | 65-85% | |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2 / XPhos | K₂CO₃ / Dioxane | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one | Good to Excellent | bhu.ac.in |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ / t-Amyl Alcohol | 5-(Furan-3-yl)pyrimidine | 83% | uwindsor.ca |

The Buchwald-Hartwig reaction is renowned for its efficiency in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via palladium catalysis. wikipedia.orgorganic-chemistry.org While most commonly associated with amination, variations of this reaction can be used to form aryl ethers and, less commonly, C-C bonds. wikipedia.org

To introduce a furan moiety, one could envision a C-O coupling between a halopyrimidine (e.g., 4-chloropyrimidine) and furfuryl alcohol, or a direct C-C coupling between a halopyrimidine and a furan-organometallic reagent under Buchwald-Hartwig conditions. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyrimidine halide, followed by coordination of the nucleophile (the alcohol or furan-metal species), and subsequent reductive elimination to form the product and regenerate the catalyst. wikipedia.org These reactions typically require a palladium precursor, a specialized phosphine ligand (such as those from the Buchwald or Hartwig ligand families), and a strong base (e.g., sodium tert-butoxide).

Although a powerful tool in organic synthesis, specific literature examples of using the Buchwald-Hartwig reaction to directly couple a furan ring to the C-4 position of a pyrimidine are less common compared to Suzuki-Miyaura approaches for this particular transformation.

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a direct method for C-H bond functionalization in electron-deficient aromatic systems. yu.edu.joresearchgate.net The pyrimidine ring, being an electron-poor heterocycle, is a suitable substrate for such reactions, particularly at the C-2, C-4, and C-6 positions. bhu.ac.in

The SNH mechanism involves the addition of a potent nucleophile to an electron-deficient C-H position of the aromatic ring, forming a σH-adduct intermediate. A subsequent oxidation step is required to remove a hydride equivalent and restore aromaticity. researchgate.net For the synthesis of 4-(furan-2-yl)pyrimidine (B94220), this would theoretically involve the reaction of pyrimidine with a strong furan-based nucleophile, such as 2-furyllithium or a furan-Grignard reagent. The pyrimidine ring might require activation by an electron-withdrawing group (e.g., a nitro group) to facilitate the initial nucleophilic attack. yu.edu.jo The reaction would then need an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or air, to convert the intermediate adduct to the final product.

While SNH offers an atom-economical route by avoiding pre-functionalization of the pyrimidine ring, its application for the direct introduction of furan moieties onto pyrimidines is a specialized area, with examples often found in related activated heterocyclic systems. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry prioritizes efficiency, speed, and sustainability. For the synthesis of this compound and its analogues, advanced techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have become indispensable tools, offering significant advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. rsc.orgnih.gov This is attributed to the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

The synthesis and functionalization of pyrimidine derivatives have greatly benefited from this technology. A key example is the Buchwald-Hartwig cross-coupling of this compound with various anilines, a reaction that is significantly accelerated by microwave irradiation to produce 5-(arylamino)pyrimidine derivatives. researchgate.net Similarly, microwave assistance has been crucial in the Suzuki-Miyaura cross-coupling of other brominated pyrimidine analogues, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, allowing for the efficient synthesis of C3-arylated products. rsc.org

In the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, optimization studies revealed that microwave heating at 160 °C for 30 minutes provided optimal results. nih.gov Research on the synthesis of pyrano[2,3-d]pyrimidine derivatives demonstrated that microwave irradiation at 120 °C completed the reaction in just 3-6 minutes with excellent yields (78-94%), whereas conventional heating required 1-6 hours to achieve lower to moderate yields (71-87%). nih.gov This dramatic reduction in reaction time and improvement in yield underscores the efficiency of microwave-assisted protocols. nih.gov

| Reaction Condition | Time | Yield (%) | Reference |

| Microwave (120 °C) | 3-6 min | 78-94% | nih.gov |

| Conventional (60 °C) | 1-4 h | 71-87% | nih.gov |

| Conventional (48 °C) | 2-6 h | 69-86% | nih.gov |

| Microwave (160 °C) | 30 min | 82% | nih.gov |

| Conventional (Reflux) | 8 h | - | acs.org |

This table illustrates the enhanced efficiency of microwave-assisted synthesis compared to conventional heating for related pyrimidine derivatives.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single operation. nih.govacs.org This strategy avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. acs.org

The Biginelli reaction, a classic MCR, has been adapted for the synthesis of 4-(furan-2-yl)pyrimidine analogues. For instance, a one-pot reaction involving furan-2-carbaldehyde, an appropriate acetoacetate (B1235776) ester, and thiourea (B124793) under reflux in ethanol (B145695) yields novel 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. nih.gov

More broadly, various MCRs have been developed for constructing diverse pyrimidine-fused heterocyclic systems.

Iridium-Catalyzed MCR: A novel, regioselective synthesis of highly substituted pyrimidines has been achieved from amidines and up to three different alcohols, catalyzed by PN5P-Ir-pincer complexes. nih.govacs.org This method is notable for its high yields, reaching up to 93%. nih.govacs.org

Pyrido[2,3-d]pyrimidine Synthesis: These structures can be obtained via MCRs that proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. acs.org Catalyst-free, one-pot, three-component procedures assisted by microwave irradiation have also proven effective for creating quinoline-hybridized dihydropyrido[2,3-d]pyrimidines. acs.org

Pyranopyrimidine Synthesis: The synthesis of heterocycles with a pyrano[2,3-d]pyrimidine core often involves the multicomponent reaction of barbituric acid, malononitrile, and various aryl aldehydes. rsc.org

These examples highlight the versatility of MCRs in rapidly generating libraries of complex pyrimidine derivatives from readily available starting materials.

Reaction Condition Optimization and Mechanistic Investigations

Optimizing reaction conditions and understanding the underlying mechanisms are critical for maximizing yields, minimizing by-products, and ensuring the scalability of synthetic routes. This is particularly true for the synthesis of halogenated heterocycles like this compound, where side reactions can be prevalent.

Catalytic Systems and Ligand Effects

The functionalization of this compound, especially at the C5-position, heavily relies on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov The choice of catalyst and ligand is paramount to the success of these transformations.

Palladium-based catalysts are most commonly employed. mdpi.com Systems like Pd(OAc)₂ combined with a 2-aminopyrimidine-4,6-diol ligand have been shown to be stable and highly efficient for the Suzuki-Miyaura coupling of various aryl halides. thieme-connect.comresearchgate.net Similarly, Pd(PPh₃)₄ has been used effectively to synthesize a range of 4-amino-5-aryl-6-aryl-1-methylpyrimidin-2-ones. nih.gov

A significant challenge in the cross-coupling of bromo-pyrimidines is the potential for a competing debromination reaction, which leads to an unwanted side product. rsc.org Research on the Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones demonstrated that the catalytic system and ligand choice were critical to overcoming this issue. While initial attempts resulted in low yields, a systematic study found that a tandem catalyst system of XPhosPdG2 with an additional equivalent of the XPhos ligand successfully promoted the desired arylation while completely suppressing the formation of the debrominated by-product. rsc.org This highlights the profound effect ligands can have on the selectivity and efficiency of the reaction.

| Catalyst System | Ligand | Reaction Type | Key Feature | Reference |

| Pd(OAc)₂ | 2-Aminopyrimidine-4,6-diol | Suzuki-Miyaura | Stable and efficient for aryl halides | thieme-connect.com, researchgate.net |

| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki-Miyaura | Synthesis of substituted pyrimidones | nih.gov |

| XPhosPdG2 / XPhos | XPhos | Suzuki-Miyaura | Avoids debromination side product | rsc.org |

| PN5P-Ir-pincer complex | PN5P | Multicomponent Synthesis | High regioselectivity and yields | nih.gov, acs.org |

This table summarizes various catalytic systems used in the synthesis and functionalization of pyrimidine derivatives.

Solvent and Temperature Influence on Reaction Outcomes

The outcome of a chemical reaction is highly dependent on physical parameters such as solvent and temperature. In the synthesis of pyrimidine analogues, these factors can influence reaction rates, yields, and even the reaction pathway. For example, in the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives, methanol (B129727) was identified as the solvent of choice, providing excellent yields at 30°C, whereas using water as a solvent, even at 100°C, resulted in only trace amounts of the desired product. researchgate.net

The effect of temperature is often linked to the energy source. As discussed previously, microwave irradiation provides rapid, high-temperature heating that dramatically shortens reaction times compared to conventional heating methods at lower temperatures. nih.govnih.gov In one study, optimizing the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones involved screening temperatures from 100°C to 180°C, with 160°C ultimately being chosen as the optimal condition for balancing reaction time and yield. nih.gov The choice of solvent can also have a significant impact on the symmetry and electronic properties of the pyrimidine molecule, which in turn affects its reactivity. acs.org

Analysis of Reaction Intermediates and By-products

Understanding reaction mechanisms involves identifying key intermediates and potential by-products. For the synthesis of the core pyrimidine ring, the de novo biosynthesis pathway offers a model, proceeding through well-defined intermediates such as carbamoyl (B1232498) phosphate, carbamoyl aspartate, and dihydroorotate (B8406146) before the final aromatic ring is formed via oxidation. davuniversity.orgnih.gov

In laboratory syntheses, mechanistic pathways are often proposed based on the reaction type. For the multicomponent synthesis of pyrano[2,3-d]pyrimidines, a plausible mechanism involves an initial Knoevenagel condensation between an aldehyde and a methylene-active compound, followed by a Michael addition of thiobarbituric acid, and subsequent intramolecular cyclization and dehydration to yield the final product. nih.gov The initial Knoevenagel adduct is a key intermediate in this sequence. nih.gov

The analysis of by-products is crucial for optimizing reaction conditions. As mentioned, in the Suzuki-Miyaura coupling of brominated pyrimidines, the formation of a debrominated product is a major concern. rsc.org The successful suppression of this side reaction through careful selection of the catalyst and ligand system was a key finding, enabling an efficient and clean synthesis of the desired C-C coupled product. rsc.org This demonstrates that a thorough analysis of undesired reaction pathways is essential for developing robust synthetic methods for compounds like this compound.

Derivatization and Structural Modification Strategies

Substitution at the Pyrimidine (B1678525) Core

The pyrimidine ring is a primary focus for structural alterations, with the bromine atom at the 5-position serving as a key handle for introducing a variety of substituents.

Introduction of Aryl and Heteroaryl Substituents

Palladium-catalyzed cross-coupling reactions are instrumental in forging new carbon-carbon bonds at the C5-position of the pyrimidine ring, enabling the introduction of diverse aryl and heteroaryl groups.

The Suzuki-Miyaura coupling is a widely used method for this purpose. It involves the reaction of 5-bromo-4-(furan-2-yl)pyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction has been successfully employed to synthesize a range of 5-aryl-4-(furan-2-yl)pyrimidines. nih.govdocumentsdelivered.comresearchgate.netresearchgate.net The versatility of this method allows for the incorporation of various substituted aromatic and heterocyclic rings, significantly expanding the chemical diversity of the scaffold.

The Sonogashira coupling provides a powerful means to introduce alkyne functionalities. researchgate.net This reaction couples this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netnih.gov The resulting 5-alkynylpyrimidines are not only interesting final products but also serve as versatile intermediates for further transformations, such as cyclization reactions. researchgate.netorganic-chemistry.org A facile two-step synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines from this compound has been developed, and some of the synthesized compounds have shown significant antibacterial activities. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on this compound

| Coupling Reaction | Reagent | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Aryl-4-(furan-2-yl)pyrimidine |

| Stille | Arylstannane | Pd catalyst | 5-Aryl-4-(furan-2-yl)pyrimidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-4-(furan-2-yl)pyrimidine |

Amino and Hydroxyl Group Modifications

The introduction of nitrogen and oxygen functionalities onto the pyrimidine core can dramatically alter the physicochemical properties of the parent molecule.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org This method can be applied to this compound to introduce a wide variety of primary and secondary amines at the 5-position. nih.gov This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

Direct hydroxylation of the 5-bromo position can be challenging. However, the introduction of a hydroxyl group can be achieved through alternative synthetic routes. One potential method involves the use of specialized enzymatic systems, such as those from the TET family of dioxygenases, which are known to hydroxylate 5-methylcytosine, a related pyrimidine derivative. nih.govnih.gov Synthetic strategies might also involve the use of aryl carbamates or sulfamates as coupling partners in nickel-catalyzed reactions, which can be subsequently hydrolyzed to the corresponding phenol. nih.gov

Furan (B31954) Ring Modifications

The furan ring provides another site for structural diversification, either through direct functionalization or by serving as a component in the construction of fused ring systems.

Functionalization of the Furan Moiety

The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions. pearson.comchemicalbook.comnumberanalytics.com Common transformations include nitration, halogenation, and formylation. numberanalytics.comresearchgate.net These reactions typically occur at the 2- and 5-positions of the furan ring due to the activating effect of the oxygen atom. pearson.comchemicalbook.com In the context of 4-(furan-2-yl)pyrimidine (B94220), the substitution pattern will be influenced by the electronic nature of the pyrimidine ring. Depending on the reaction conditions, electrophilic attack can be directed to either the furan ring or other parts of the molecule. researchgate.net

Heterocycle Fusion with the Furan Ring (e.g., furo[2,3-d]pyrimidine (B11772683) related compounds)

The furan and pyrimidine rings can be incorporated into fused heterocyclic systems, leading to structures such as furo[2,3-d]pyrimidines. umich.eduresearchgate.netnih.govcapes.gov.brscite.ai While direct intramolecular cyclization of this compound to form a furo[2,3-d]pyrimidine is not a common strategy, the synthesis of such fused systems often starts from appropriately substituted furan or pyrimidine precursors. For instance, the synthesis of furo[2,3-d]pyrimidin-4(3H)-ones has been achieved through an aza-Wittig reaction of iminophosphoranes derived from furan precursors. umich.edu The development of efficient methods for the synthesis of these fused systems is an active area of research, driven by their potential biological activities. umich.edunih.gov The instability of the furan ring under harsh conditions necessitates the use of mild reaction conditions for these transformations. umich.edu

Design of Fused Heterocyclic Systems Related to the this compound Scaffold

The strategic placement of functional groups on the this compound framework allows for the construction of novel fused heterocyclic systems through intramolecular cyclization reactions. researchgate.netresearchgate.netnih.gov These reactions often leverage the reactivity of the C5-bromo substituent.

For example, a Sonogashira coupling can be used to introduce an alkyne at the 5-position, which can then participate in an intramolecular cyclization to form a new ring. A one-pot domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been reported for the synthesis of 2,3-disubstituted benzo[b]furans. organic-chemistry.org Similarly, intramolecular nucleophilic aromatic substitution can lead to the formation of fused systems like benzofuro[3,2-d]pyrimidines from precursors derived from 5-bromopyrimidines. researchgate.net The synthesis of various furan-fused heterocycles, including furopyranones and furopyrrolones, has also been explored, highlighting the versatility of the furan moiety in constructing complex molecular architectures. researchgate.netnih.govorganic-chemistry.org

Thieno[2,3-d]pyrimidine (B153573) and Other Fused Systems

The furan ring in this compound can be a precursor for the construction of other fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. This transformation would involve a ring-opening and subsequent ring-closing reaction sequence.

The synthesis of thieno[2,3-d]pyrimidines from furan-containing precursors is a known transformation in heterocyclic chemistry. A common strategy involves the reaction of a furan derivative with a sulfur-containing reagent. For this compound, a potential pathway could involve reaction with a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which could facilitate the conversion of the furan ring into a thiophene (B33073) ring.

Alternatively, a more controlled synthesis might involve the cleavage of the furan ring to form a 1,4-dicarbonyl compound, which can then be reacted with a sulfur source, such as hydrogen sulfide (B99878) or Lawesson's reagent, to form the thiophene ring. The existing pyrimidine ring would then be fused to this newly formed thiophene ring.

Numerous studies have reported the synthesis of a wide array of thieno[2,3-d]pyrimidine derivatives due to their significant biological activities. nih.govnih.govrsc.orgijacskros.com These syntheses often start from substituted thiophenes which are then used to build the pyrimidine ring. However, the transformation of a pre-existing furan-pyrimidine system into a thieno[2,3-d]pyrimidine system represents a more advanced synthetic challenge.

Table 2: Examples of Synthesized Thieno[2,3-d]pyrimidine Derivatives

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| [3-Amino-6-(5-bromobenzofuran-2-yl)-thieno[2,3-b]pyridin-2-yl]-phenyl-methanone | C₂₂H₁₃BrN₂O₂S | 84 | 260-262 | mdpi.com |

| 2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile | C₁₆H₈BrN₃OS | 90 | 280-282 | mdpi.com |

| 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | C₁₅H₉BrN₂OS | 73 | 228-230 | mdpi.com |

The reactive nature of the this compound scaffold allows for the potential synthesis of other fused heterocyclic systems beyond pyrimidopyrimidines and thienopyrimidines. For example, reaction with appropriate bifunctional nucleophiles could lead to the formation of pyridopyrimidines, thiazolopyrimidines, or other complex heterocyclic structures. nih.govresearchgate.net The specific outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions employed.

Synthesis of Poly-substituted Pyrimidine-Furan Derivatives

The this compound core is an excellent starting point for the synthesis of poly-substituted pyrimidine-furan derivatives. The bromine atom at the C5 position is particularly amenable to substitution reactions, such as Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. orgsyn.orgnih.gov

Furthermore, the furan ring itself can be functionalized, although this is often more challenging than modifying the pyrimidine ring. Electrophilic substitution reactions on the furan ring, if successful, would likely occur at the C5 position of the furan ring. researchgate.netmdpi.com

The synthesis of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters represents a class of poly-substituted pyrimidine-furan derivatives, although not directly from this compound. nih.gov These compounds are synthesized via a Biginelli-type reaction, highlighting a different approach to constructing a substituted pyrimidine ring attached to a furan.

The regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones also provides valuable insights into the functionalization of the pyrimidine ring, which could be applicable to the derivatization of this compound. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Bromo-4-(furan-2-yl)pyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and furan (B31954) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the oxygen atom in the furan ring, as well as the bromine substituent. Coupling constants (J) between adjacent protons would reveal their connectivity, aiding in the unambiguous assignment of each signal to a specific proton.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrimidine-H6 | 8.8 - 9.2 | s | - |

| Furan-H5' | 7.7 - 8.0 | d | J = ~1.8 |

| Furan-H3' | 7.4 - 7.6 | d | J = ~3.5 |

| Furan-H4' | 6.6 - 6.8 | dd | J = ~3.5, ~1.8 |

Note: The data in this table is a hypothetical prediction based on known chemical shift values for similar structures. As of the latest literature search, specific experimental ¹H NMR data for this compound has not been reported in publicly accessible sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would differentiate the carbons of the pyrimidine ring from those of the furan ring. The carbon atom attached to the bromine (C5) is expected to have a chemical shift significantly influenced by the halogen. This technique is crucial for confirming the number and types of carbon atoms present in the molecule.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrimidine-C2 | 155 - 160 |

| Pyrimidine-C4 | 160 - 165 |

| Pyrimidine-C5 | 115 - 120 |

| Pyrimidine-C6 | 158 - 162 |

| Furan-C2' | 150 - 155 |

| Furan-C3' | 112 - 116 |

| Furan-C4' | 110 - 114 |

| Furan-C5' | 145 - 150 |

Note: The data in this table is a hypothetical prediction based on known chemical shift values for similar structures. As of the latest literature search, specific experimental ¹³C NMR data for this compound has not been reported in publicly accessible sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. The mass spectrum would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Fragmentation analysis would provide further structural information by showing the breakdown patterns of the molecule, helping to confirm the connectivity of the furan and pyrimidine rings.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | ~224.04 g/mol |

| [M]⁺ (for ⁷⁹Br) | Expected |

| [M+2]⁺ (for ⁸¹Br) | Expected (approx. 1:1 ratio with [M]⁺) |

Note: As of the latest literature search, specific experimental mass spectrometry data for this compound has not been reported in publicly accessible sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms and functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine and furan rings, and the C-O-C stretching of the furan moiety. The C-Br stretching vibration would appear in the fingerprint region at a lower wavenumber.

As of the latest literature search, specific experimental IR and UV-Vis spectral data for this compound have not been reported in publicly accessible sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and the planarity of the ring systems. It would also reveal the dihedral angle between the pyrimidine and furan rings, which is a critical conformational parameter. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonding or π-π stacking in the solid state.

As of the latest literature search, a crystal structure for this compound has not been deposited in public crystallographic databases.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation and purification of synthetic compounds, as well as for assessing their purity. For this compound, High-Performance Liquid Chromatography (HPLC) would be a primary tool. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed to resolve the target compound from any starting materials, by-products, or impurities. The retention time and peak purity analysis from a photodiode array (PDA) or mass spectrometric detector would confirm the identity and homogeneity of the sample. Gas chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable.

While chromatographic methods are certainly used for the purification and analysis of this compound during its synthesis, specific, standardized methods (e.g., specific mobile phases, columns, and retention times) are not detailed in the currently available public literature.

Biological Activity Research and Mechanistic Insights

Antimicrobial Research Applications

The quest for new antimicrobial agents has led researchers to explore the utility of 5-Bromo-4-(furan-2-yl)pyrimidine as a precursor for potent antibacterial and antitubercular compounds.

Derivatives of this compound have demonstrated notable antibacterial properties. Through strategic chemical modifications, scientists have developed novel compounds with significant efficacy against challenging bacterial strains. For instance, a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, synthesized from this compound, exhibited potent in vitro activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov Some of these derivatives showed activity comparable or even superior to the commercial antibiotic Spectinomycin. nih.gov

Another synthetic route, the Buchwald–Hartwig cross-coupling reaction, was employed to create 5-(arylamino)pyrimidines from this compound. These new compounds also displayed high bacteriostatic effects against Neisseria gonorrhoeae and methicillin-resistant Staphylococcus aureus (MRSA), with potencies exceeding that of Spectinomycin. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae | Significant; comparable or superior to Spectinomycin | nih.gov |

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Staphylococcus aureus | Significant; comparable or superior to Spectinomycin | nih.gov |

| 5-(arylamino)pyrimidines | Neisseria gonorrhoeae | High bacteriostatic effect; stronger than Spectinomycin | nih.gov |

While pyrimidine (B1678525) derivatives are a known class of compounds investigated for antifungal properties, specific research focusing on the antifungal activity of this compound itself is not extensively documented in the available scientific literature. The broader class of pyrimidine-containing compounds, however, has been the subject of antifungal research, suggesting a potential avenue for future investigation of this specific molecule. nih.govnih.gov

The fight against tuberculosis has also benefited from the versatile chemistry of this compound. Derivatives created through the Buchwald–Hartwig cross-coupling with various anilines have shown a high in vitro bacteriostatic effect against Mycobacterium tuberculosis H37Rv. nih.gov Further studies into pyrimidine analogs have identified compounds with potent antitubercular activity. For example, certain pyrimidine hydrazones, while structurally distinct from direct derivatives of this compound, underscore the potential of the pyrimidine core in targeting M. tuberculosis. One such analog demonstrated a minimum inhibitory concentration (MIC) of 0.23 μM. nih.gov The bactericidal activity of these analogs has also been noted, with some showing a >6-log10 reduction in bacterial count over a 10-day period. nih.gov

Table 2: Antitubercular Activity of Related Pyrimidine Analogs

| Compound Series | Strain | MIC (μM) | Bactericidal Activity | Reference |

|---|---|---|---|---|

| Pyrimidine Hydrazone Analog | M. tuberculosis H37Rv | 0.23 | Noted | nih.gov |

| 2-substituted Pyrimidine Analog (JSF-2245) | M. tuberculosis H37Rv | Not specified in abstract | Bactericidal (MBC = 0.24 to 0.48 μM) | nih.gov |

Anticancer Research Applications

The adaptability of the pyrimidine scaffold has made it a cornerstone in the design of anticancer agents. Research into derivatives of this compound and related structures has revealed promising activity in inhibiting cancer cell growth and targeting key signaling pathways.

Furopyrimidine-based derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. In one study, a series of novel furan- and furopyrimidine-based compounds were tested for their ability to inhibit the growth of various cancer cells. One particular derivative, compound 7b, demonstrated noteworthy cytotoxicity against the A549 lung cancer cell line and the HT-29 colon cancer cell line, with IC50 values of 6.66 μM and 8.51 μM, respectively. These values are comparable to the standard anticancer drug sorafenib.

Table 3: In Vitro Cytotoxicity of a Furopyrimidine Derivative (Compound 7b)

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 6.66 | |

| HT-29 (Colon Cancer) | 8.51 | |

| HepG2 (Liver Cancer) | >50 | |

| MCF-7 (Breast Cancer) | 12.3 |

The mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation. Research has highlighted the potential of pyrimidine derivatives to target specific kinases involved in cancer progression.

One area of significant interest is the inhibition of UNC-51-like kinase 1 (ULK1), a key initiator of the autophagy process, which is often overexpressed in cancers like non-small cell lung cancer (NSCLC). Although not direct derivatives of this compound, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were designed and synthesized as potent ULK1 inhibitors. One of the most active compounds from this series inhibited the proliferation of A549 cells and demonstrated strong inhibitory activity against the ULK1 kinase. This research showcases how the 5-bromopyrimidine (B23866) scaffold can be leveraged to create specific kinase inhibitors that can block autophagy and induce apoptosis in cancer cells.

Furthermore, furan- and furopyrimidine-based derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. Several synthesized compounds showed remarkable inhibition of the VEGFR-2 enzyme, with IC50 values in the nanomolar range, comparable to the multi-kinase inhibitor sorafenib. Western blot analysis confirmed that the cytotoxic effect of these compounds was associated with the deactivation of VEGFR-2.

Other Pharmacological Research Areas

No dedicated studies on the anti-inflammatory or analgesic properties of this compound have been identified in the scientific literature. The furan (B31954) and pyrimidine scaffolds are present in various compounds known to possess anti-inflammatory and analgesic effects. For instance, research on other classes of pyrimidine derivatives has shown promising anti-inflammatory activity, sometimes linked to the inhibition of enzymes like cyclooxygenase (COX). However, these findings cannot be directly extrapolated to this compound, for which experimental data is lacking.

Direct investigation into the antioxidant capacity of this compound has not been reported. Studies on structurally related compounds, such as esters of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been conducted to evaluate their potential to scavenge free radicals. These studies provide context for the types of activities that furan-pyrimidine structures might exhibit, but specific antioxidant assays on this compound have not been published.

Mechanistic Exploration of Biological Interactions

The molecular mechanisms through which this compound might exert biological effects remain unexplored.

There is no available research detailing the interaction of this compound with any specific enzymes. While related pyrimidine structures, such as 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, are known to act as potent enzyme inhibitors in critical metabolic pathways, similar investigations have not been carried out for this compound.

The potential for this compound to interact with nucleic acids like DNA or RNA has not been studied. As a pyrimidine derivative, there is a theoretical basis for potential interactions, as pyrimidines are fundamental components of nucleic acids. ontosight.ai One database entry notes that pyrimidine structures can interact with biomolecules and suggests that this compound could potentially modulate DNA synthesis, but it explicitly states that further research is necessary to confirm any such activity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Characterization

Quantum chemical calculations provide a microscopic view of the electronic properties and reactivity of a molecule. For 5-Bromo-4-(furan-2-yl)pyrimidine, these studies are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations for this compound, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), reveal key aspects of its geometry and stability. cuny.edu The optimized molecular structure indicates that the pyrimidine (B1678525) and furan (B31954) rings are not perfectly coplanar, with a dihedral angle between them that influences the electronic communication between the two ring systems.

The presence of the bromine atom and the furan ring significantly influences the electron distribution across the pyrimidine core. The bromine atom, being highly electronegative, acts as an electron-withdrawing group, while the furan ring can act as a π-electron donor. This interplay of electronic effects is critical in determining the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. aip.orgnih.gov For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) localized around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) would be expected around the hydrogen atoms and the bromine atom, suggesting sites for nucleophilic attack. The region around the C5-Br bond is of particular interest, as the bromine atom can participate in halogen bonding, a type of non-covalent interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. aip.orgekb.egirjweb.com For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan ring, indicating that this is the primary site for electron donation in reactions with electrophiles. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyrimidine ring, particularly around the carbon atoms adjacent to the nitrogen atoms, making it the site for accepting electrons from nucleophiles.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Furan-Substituted Pyrimidine

| Parameter | Energy (eV) |

| HOMO | -5.42 |

| LUMO | -0.85 |

| Energy Gap (ΔE) | 4.57 |

Note: Data is representative of DFT calculations on structurally similar pyrimidine derivatives. aip.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.comyoutube.com For this compound, NBO analysis would quantify the charge distribution on each atom, confirming the electron-withdrawing nature of the pyrimidine nitrogens and the bromine atom, and the relative electron richness of the furan ring.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Prediction of Binding Modes and Affinities with Biological Targets

Given the prevalence of pyrimidine-based structures in medicinal chemistry, this compound is a candidate for molecular docking studies against various protein targets. nih.govnih.govnih.gov The pyrimidine scaffold is known to interact with the hinge region of kinases, which are crucial enzymes in cell signaling pathways and are often targeted in cancer therapy. nih.gov

In a hypothetical docking study of this compound with a kinase like Epidermal Growth Factor Receptor (EGFR), the pyrimidine nitrogen atoms could form key hydrogen bonds with backbone residues in the hinge region. The furan ring could occupy a hydrophobic pocket, while the bromine atom might form halogen bonds with nearby electron-donating residues, further stabilizing the complex. nih.gov The binding affinity, often expressed as a docking score or binding free energy, would quantify the strength of these interactions.

Table 2: Predicted Binding Interactions of a Furan-Substituted Pyrimidine with a Kinase Target

| Interacting Residue | Interaction Type |

| Met793 (Hinge) | Hydrogen Bond |

| Leu718 (Hydrophobic Pocket) | Hydrophobic Interaction |

| Lys745 | Halogen Bond (with Bromine) |

| Asp855 | π-cation Interaction |

Note: This table represents a plausible set of interactions based on docking studies of similar pyrimidine-based kinase inhibitors. nih.govnih.gov

These computational predictions provide a strong foundation for further experimental validation and could guide the design of more potent and selective inhibitors based on the this compound scaffold.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The potential for a molecule to form specific interactions with biological targets or other molecules is fundamental to its function. Computational analyses are employed to identify and characterize these non-covalent forces.

For this compound, several key intermolecular interactions can be computationally investigated. The pyrimidine ring contains two nitrogen atoms which are potential hydrogen bond acceptors. The oxygen atom within the furan ring also presents an additional hydrogen bond acceptor site. Beyond classical hydrogen bonds, the bromine atom introduces the possibility of halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) can interact favorably with a nucleophile. researchgate.netrsc.org Furthermore, the aromatic nature of both the pyrimidine and furan rings allows for π-π stacking and π-hole interactions. researchgate.netrsc.org

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are common computational techniques used to visualize and quantify these weak interactions. researchgate.netrsc.org Energy decomposition analysis (EDA) can further dissect the interaction energies into physically meaningful components such as electrostatic, exchange, repulsion, polarization, and dispersion forces, revealing the primary drivers for molecular complex formation. researchgate.net

Table 1: Potential Intermolecular Interaction Sites in this compound

| Interaction Type | Potential Donor/Acceptor Site on Compound | Interacting Partner (Example) |

|---|---|---|

| Hydrogen Bond | Pyrimidine Nitrogen (N1, N3) | -OH or -NH group of a protein |

| Hydrogen Bond | Furan Oxygen (O) | -OH or -NH group of a protein |

| Halogen Bond | Bromine Atom (Br) | Carbonyl oxygen or lone pair of a target |

| π-π Stacking | Furan Ring / Pyrimidine Ring | Aromatic residues (e.g., Phenylalanine) |

Pharmacophore Modeling for Target Binding Features

Pharmacophore modeling is a cornerstone of rational drug design, abstracting the essential steric and electronic features that a molecule must possess to bind to a specific biological target. d-nb.info A pharmacophore model does not represent a real molecule but rather a collection of features in 3D space, such as hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups. d-nb.infonih.gov

For this compound, a ligand-based pharmacophore model could be generated by identifying its key chemical features. These models are crucial for virtual screening campaigns to identify novel compounds with similar interaction capabilities from large chemical databases. nih.gov

The key pharmacophoric features of this compound would likely include:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two nitrogen atoms of the pyrimidine ring.

One Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the furan ring.

Two Aromatic Rings (AR): One for the pyrimidine and one for the furan ring.

One Hydrophobic Feature (HY): The bromine atom can contribute to hydrophobic interactions.

Table 2: Hypothetical Pharmacophoric Features for this compound

| Feature | Type | Location on Moiety |

|---|---|---|

| 1 | Hydrogen Bond Acceptor (HBA) | Pyrimidine N1 |

| 2 | Hydrogen Bond Acceptor (HBA) | Pyrimidine N3 |

| 3 | Aromatic Ring (AR) | Centroid of Pyrimidine Ring |

| 4 | Aromatic Ring (AR) | Centroid of Furan Ring |

| 5 | Hydrophobic Feature (HY) | Bromine Atom |

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods are invaluable for building predictive SAR models. researchgate.net By creating a series of virtual analogs of this compound and calculating their physicochemical and electronic properties, one can correlate these properties with potential activity.

For instance, a computational SAR study might involve:

Modification of the Bromine: Replacing the bromine at position 5 with other halogens (F, Cl, I) or with small alkyl groups to probe the effect of size, electronegativity, and hydrophobicity on target binding.

Modification of the Furan Ring: Replacing the furan with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) or a phenyl ring to assess the impact of the heteroatom and aromatic system.

Positional Isomerism: Moving the furan ring to a different position on the pyrimidine core to understand the geometric requirements for binding.

Quantitative Structure-Activity Relationship (QSAR) models can be developed from this data, creating a mathematical equation that links structural descriptors (like molecular weight, logP, dipole moment, and frontier orbital energies) to activity. nih.gov Such models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing synthetic efforts. researchgate.net

Advanced Computational Methodologies

Beyond fundamental modeling, advanced computational techniques can predict more complex properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). researchgate.netnih.gov This analysis predicts the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. For a molecule like this compound, the transitions are typically π → π* in nature, involving the conjugated system of the two aromatic rings. The results can be used to understand the molecule's color and photostability. dntb.gov.ua

Table 3: Hypothetical TD-DFT Calculated Optical Absorption for this compound

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.45 | HOMO → LUMO |

| S0 → S2 | 260 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 235 | 0.15 | HOMO → LUMO+1 |

(Note: Data are hypothetical, based on typical values for similar heterocyclic systems, and would be calculated using a functional like B3LYP or CAM-B3LYP with an appropriate basis set.)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method to simulate these solvent effects. researchgate.net It treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach allows for the calculation of properties like conformational stability, reaction energetics, and spectral shifts in different solvents, providing a more realistic prediction of behavior in solution.

Table 4: Hypothetical Solvent Effects on the Maximum Absorption Wavelength (λ_max) of this compound

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

|---|---|---|

| Gas Phase | 1.0 | 295 |

| Dioxane | 2.2 | 298 |

| Methanol (B129727) | 32.6 | 305 |

(Note: Data are illustrative. A positive solvatochromic shift is common for π → π transitions in polar solvents.)*

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Molecules with significant charge separation, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit NLO properties. nih.gov In this compound, the electron-rich furan ring can act as a π-donor, while the electron-deficient pyrimidine ring acts as a π-acceptor.

Theoretical analysis using DFT can predict key NLO parameters, including the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netjlu.edu.cn A large hyperpolarizability value suggests a strong NLO response.

Table 5: Theoretical NLO Properties of this compound

| Property | Description | Hypothetical Calculated Value (a.u.) |

|---|---|---|

| α_total | Mean Polarizability | 1.5 x 10^-23 |

| β_total | First Hyperpolarizability | 8.0 x 10^-31 |

| γ | Second Hyperpolarizability | 2.2 x 10^-36 |

(Note: Values are hypothetical and for illustrative purposes. Calculations are typically performed with a suitable DFT functional and basis set.) nih.gov

Future Directions and Research Perspectives

Novel Synthetic Route Development

While 5-Bromo-4-(furan-2-yl)pyrimidine is considered a readily available starting material for the synthesis of more complex derivatives, there remains scope for the development of more efficient and sustainable synthetic methodologies. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future research could focus on:

One-Pot Syntheses: Designing cascade or tandem reactions that allow for the construction of the core furan-pyrimidine structure and subsequent functionalization in a single reaction vessel. This would improve efficiency by reducing the number of intermediate purification steps.

Green Chemistry Approaches: The exploration of more environmentally benign solvents, such as water or ethanol (B145695), and the use of catalyst-free conditions or recyclable catalysts (e.g., solid-supported catalysts) would align with the principles of sustainable chemistry. longdom.orgyoutube.com

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved purity, and safer handling of reactive intermediates.

C-H Activation: Developing methods that directly couple furan (B31954) with a brominated pyrimidine (B1678525) precursor via C-H activation would represent a more atom-economical approach, avoiding the need for pre-functionalized furan derivatives like furanboronic acids.

Exploration of New Biological Targets

The pyrimidine and furan nuclei are privileged structures in medicinal chemistry, appearing in a vast number of biologically active compounds. wikipedia.orgresearchgate.netijsrst.comijabbr.com Derivatives of this compound have already demonstrated potential as antibacterial agents. However, the therapeutic potential of this scaffold is likely much broader. Future research should be directed towards screening this compound and its novel derivatives against a wider array of biological targets.

Key areas for exploration include:

Anticancer Activity: Furo[2,3-d]pyrimidine (B11772683) derivatives have shown potent activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govacs.org Given this precedent, this compound derivatives should be evaluated against various cancer cell lines, particularly those reliant on angiogenesis.

Antiviral and Antifungal Agents: The furan-pyrimidine scaffold is a promising candidate for the development of new anti-infective agents beyond bacteria. Screening against a panel of clinically relevant viruses and fungi could uncover new therapeutic applications.

Kinase Inhibition: Pyrimidine derivatives are a cornerstone of kinase inhibitor development for treating cancer and inflammatory diseases. chemenu.com The this compound scaffold could be elaborated through structure-based design to target specific protein kinases.

Anti-inflammatory Properties: Many heterocyclic compounds containing furan and pyrimidine rings exhibit anti-inflammatory effects. ijabbr.com Investigating the potential of this scaffold to modulate inflammatory pathways, such as COX or LOX, could lead to new treatments for inflammatory disorders.

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Anticancer | VEGFR-2, EGFR, Other Tyrosine Kinases | Furo[2,3-d]pyrimidines are known VEGFR-2 inhibitors. nih.govacs.org |

| Antimicrobial | Mycobacterium tuberculosis, Candida albicans | Broaden the known antibacterial spectrum to other pathogens. |

| Antiviral | Hepatitis C Virus, Influenza Virus | Pyrimidine and furan derivatives have shown broad antiviral activities. |

| Anti-inflammatory | COX-1, COX-2, 5-LOX | Heterocyclic compounds are known to modulate inflammatory enzymes. ijabbr.com |

Advanced Material Science Applications

Heterocyclic compounds are integral to the development of advanced organic materials due to their tunable electronic properties. longdom.orgopenaccessgovernment.orgopenaccessjournals.com The unique electronic characteristics of this compound—combining an electron-deficient pyrimidine with an electron-rich furan—make it an attractive building block for novel functional materials. The bromine atom further enhances its utility, serving as a versatile synthetic handle for creating more complex architectures via cross-coupling reactions. acs.orgsmolecule.com

Future research in material science could explore its use in:

Organic Semiconductors: Pyrimidine derivatives are employed in the creation of organic semiconductors. smolecule.com The title compound could be used to synthesize new materials for applications in organic field-effect transistors (OFETs) and other electronic devices.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of heterocyclic compounds are crucial for designing emitter and transport-layer materials in OLEDs. youtube.comopenaccessgovernment.org The furan-pyrimidine scaffold could be incorporated into novel materials to tune emission color and improve device efficiency.

Sensors: The heterocyclic rings can be functionalized to interact selectively with specific analytes, making them suitable components for chemical sensors.

Functional Polymers: Polymerization of derivatives of this compound could lead to the creation of conductive polymers or polymers with unique optical properties.

Integration of AI and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in the discovery and optimization of new molecules. Applying these computational tools to the this compound scaffold could dramatically accelerate research and development.

Key applications of AI and machine learning include:

Generative Molecular Design: AI models can be trained on vast chemical databases to generate novel derivatives of this compound that are predicted to have high affinity for a specific biological target or desired material properties.

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property/Activity Relationship models can be built to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Synthesis Planning: AI tools can analyze the structure of a target derivative and propose the most efficient synthetic routes, potentially identifying novel pathways that a human chemist might overlook.

High-Throughput Virtual Screening: Machine learning algorithms can rapidly screen vast virtual libraries of this compound analogues against computational models of biological targets, identifying potential hits far more quickly than traditional experimental screening.

Table 2: Role of AI/ML in the this compound Research Pipeline

| Research Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Lead Discovery | Generative Design, Virtual Screening | Identification of novel derivatives with high predicted potency. |

| Lead Optimization | QSAR/QSPR Modeling | Prioritization of candidates with optimal activity and drug-like properties. |

| Synthesis | Retrosynthesis Prediction | Design of efficient and cost-effective synthetic routes. |

| Material Design | Property Prediction | Design of new materials with targeted electronic and optical properties. |

常见问题

Q. What are the common synthetic routes for preparing 5-Bromo-4-(furan-2-yl)pyrimidine, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or cross-coupling reactions. For brominated pyrimidines, bromination of 4-(furan-2-yl)pyrimidine using agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions is common. For structural confirmation, 1H/13C NMR is essential to verify substitution patterns, while X-ray crystallography resolves regiochemistry and molecular geometry, as demonstrated in analogous bromopyrimidine derivatives . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms functional groups like C-Br stretches (~500–600 cm⁻¹).

Q. What safety precautions are essential when handling this compound during synthesis?

- Methodological Answer : Brominated compounds require stringent safety measures:

- Use fume hoods to avoid inhalation of toxic vapors.

- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.

- Store waste separately in halogen-compatible containers, as brominated byproducts may require specialized disposal via professional waste management services to prevent environmental contamination .

Q. How can researchers determine the purity of this compound, and what solvents are suitable for recrystallization?

- Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) or TLC (Rf comparison with standards). For recrystallization, solvents like acetonitrile or ethyl acetate/hexane mixtures are effective, as evidenced by purification methods for similar brominated pyrimidines . Thermal analysis (DSC) can identify polymorphic forms if melting point discrepancies arise .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often stem from polymorphism or solvent residues . To resolve:

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the pyrimidine ring of this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : Electron-donating substituents (e.g., -NH₂) at specific positions guide electrophiles to desired sites.

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.

- Catalytic systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively functionalize the pyrimidine ring, as seen in bromo-chloropyrimidine derivatives .

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?

- Methodological Answer : In analogous structures, N–H···N hydrogen bonds form dimeric networks, while C–Br···π interactions stabilize layered arrangements. Computational modeling (DFT) predicts interaction energies, and Hirshfeld surface analysis quantifies intermolecular contacts. For example, 5-Bromo-2-chloropyrimidin-4-amine exhibits 2D networks via N–H···N bonds, which could guide crystallization strategies for the target compound .

Q. What are the challenges in scaling up the synthesis of this compound, and how can reaction yields be improved?

- Methodological Answer : Scaling issues include exothermic bromination (risk of runaway reactions) and byproduct formation . Mitigation strategies:

- Use flow chemistry for controlled reagent mixing and heat dissipation.

- Optimize stoichiometry via DoE (Design of Experiments) to identify critical parameters (e.g., molar ratios, reaction time).

- Employ scavenger resins to remove unreacted bromine, improving yield and purity .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound under acidic conditions: How to resolve?

- Methodological Answer : Stability variations may arise from pH-dependent hydrolysis of the furan ring. To assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。